1-(Difluoromethyl)-5-phenyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)-5-phenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N/c16-15(17)18-9-8-13-10-12(6-7-14(13)18)11-4-2-1-3-5-11/h1-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBACRFDHZOCCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C=C3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For "1-(Difluoromethyl)-5-phenyl-1H-indole," a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, affords a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. The spectrum of "this compound" is expected to exhibit distinct signals corresponding to the indole (B1671886) core, the phenyl substituent, and the unique difluoromethyl group.
The proton of the difluoromethyl group (N-CHF₂) is anticipated to appear as a triplet in the downfield region of the spectrum, typically around δ 7.21 ppm, due to coupling with the two fluorine atoms (²JH-F) with a coupling constant of approximately 60 Hz. The protons of the indole ring and the phenyl group will resonate in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts are influenced by the electronic effects of the substituents. For instance, in the related compound N-Difluoromethyl-5-methoxyindole, the proton at the C2 position of the indole ring appears as a doublet at δ 6.58 ppm. researchgate.net
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-CH F₂ | ~7.21 | t | ~60 (²JH-F) |
| Indole H2 | ~6.6 | d | ~3.0 |
| Indole H3 | ~7.2 | d | ~3.0 |
| Indole H4, H6, H7 | 7.2-7.8 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atom of the difluoromethyl group (N-C HF₂) is expected to show a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The aromatic carbons of the indole and phenyl rings will appear in the typical downfield region for sp² hybridized carbons. The specific chemical shifts provide insight into the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-C HF₂ | ~115 (triplet, ¹JC-F) |
| Indole C2 | ~103 |
| Indole C3 | ~129 |
| Indole C3a | ~128 |
| Indole C4 | ~122 |
| Indole C5 | ~135 |
| Indole C6 | ~121 |
| Indole C7 | ~111 |
| Indole C7a | ~136 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis for Difluoromethyl Group
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For the N-CHF₂ group, the two fluorine atoms are chemically equivalent and are expected to produce a doublet in the ¹⁹F NMR spectrum due to coupling with the adjacent proton (²JF-H). The chemical shift is a key indicator of the electronic environment of the fluorine atoms. In similar N-CHF₂ azole derivatives, the ¹⁹F signals for the CHF₂ group have been observed in the range of -89 to -92 ppm. mdpi.comresearchgate.net The coupling constant, ²JF-H, is typically around 60 Hz. mdpi.comresearchgate.net
Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HMBC, SELNOESY)
Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for definitively assigning the quaternary carbons of the indole and phenyl rings and for confirming the connectivity between the difluoromethyl group and the indole nitrogen.
Selective 1D Nuclear Overhauser Effect Spectroscopy (SELNOESY): This technique identifies protons that are close in space. Irradiation of the N-CHF₂ proton would likely show a Nuclear Overhauser Effect (NOE) to the proton at the C7 position of the indole ring, confirming their spatial proximity.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be characterized by several key absorption bands. While the N-H stretching band typical for unsubstituted indoles (around 3400 cm⁻¹) will be absent, the spectrum will be dominated by aromatic C-H and C=C stretching vibrations. researchgate.net The C-F stretching vibrations of the difluoromethyl group are expected to appear in the region of 1100-1000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-F Stretch | 1100-1000 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for "this compound" would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would provide further structural information. A common fragmentation pathway for phenylindoles involves the loss of CH₂N from the molecular ion. acs.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. The exact mass can be calculated and compared to the experimentally determined value to confirm the chemical formula C₁₅H₁₁F₂N.
Elemental Compositional Analysis
Elemental analysis serves as a fundamental technique to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements. For this compound, the analysis would focus on carbon (C), hydrogen (H), nitrogen (N), and fluorine (F). The theoretical percentages are calculated based on the compound's molecular formula, C₁₅H₁₁F₂N, and its molecular weight of 243.25 g/mol . biosynth.com
The theoretical elemental composition is determined as follows:
Carbon (C): (15 * 12.011 g/mol ) / 243.25 g/mol * 100% = 74.06%
Hydrogen (H): (11 * 1.008 g/mol ) / 243.25 g/mol * 100% = 4.56%
Fluorine (F): (2 * 18.998 g/mol ) / 243.25 g/mol * 100% = 15.62%
Nitrogen (N): (1 * 14.007 g/mol ) / 243.25 g/mol * 100% = 5.76%
Experimentally, these values are determined through combustion analysis for C, H, and N, and other specific methods for fluorine. A comparison of the experimentally obtained values with the calculated theoretical percentages provides a stringent confirmation of the compound's empirical formula and purity. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered evidence of a pure sample.
Table 1: Elemental Composition of this compound
| Element | Molecular Formula | Theoretical % | Experimental % |
|---|---|---|---|
| Carbon (C) | C₁₅H₁₁F₂N | 74.06 | Data not available |
| Hydrogen (H) | C₁₅H₁₁F₂N | 4.56 | Data not available |
| Nitrogen (N) | C₁₅H₁₁F₂N | 5.76 | Data not available |
Note: Specific experimental data for this compound were not available in the reviewed literature.
Chromatographic Purity Assessment
Chromatographic techniques are indispensable for evaluating the purity of a chemical compound by separating it from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks. A high percentage, typically >95% or >99%, indicates a high degree of purity.
While specific HPLC conditions for this exact compound are not detailed in the available literature, a general approach for indole derivatives often involves a gradient elution with a mobile phase consisting of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. libretexts.org Detection is commonly performed using a UV detector, set at a wavelength where the indole chromophore exhibits strong absorbance. libretexts.org
Table 2: Representative HPLC Parameters for Purity Assessment of Indole Derivatives
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |
| Detector | UV-Vis Diode Array Detector (DAD) |
Note: This table represents typical conditions for related compounds, as specific experimental data for this compound were not found.
Thin-Layer Chromatography (TLC)
TLC is a simpler, rapid, and cost-effective chromatographic method used to assess purity, identify compounds, and monitor the progress of a reaction. ualberta.ca A sample of the compound is spotted on a TLC plate coated with a stationary phase (commonly silica (B1680970) gel), and the plate is developed in a sealed chamber with a suitable mobile phase (eluent). ualberta.ca
The purity is qualitatively assessed by the presence of a single spot after visualization, which is often achieved under UV light. ualberta.ca The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. ualberta.ca The choice of eluent is critical; a solvent system that results in an Rf value between 0.3 and 0.7 is generally considered optimal for good separation. ualberta.ca For indole derivatives, which are moderately polar, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used as the eluent.
Table 3: General TLC Parameters for Purity Assessment of Indole Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane/Ethyl Acetate mixture |
| Visualization | UV light (254 nm) |
Note: Specific Rf values and solvent systems for this compound are not available in the public domain and would be determined experimentally.
Chemical Reactivity and Transformation Mechanisms
Intrinsic Reactivity of the Indole (B1671886) Core in 1-(Difluoromethyl)-5-phenyl-1H-indole
The indole nucleus is inherently electron-rich, making it prone to electrophilic attack. However, the attachment of a difluoromethyl group to the nitrogen atom significantly modulates this intrinsic reactivity.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, which are estimated to be orders of magnitude more reactive than benzene (B151609). nih.gov This reactivity is driven by the ability of the nitrogen lone pair to stabilize the intermediate carbocation (the Wheland intermediate). ic.ac.uk In a typical N-alkyl indole, substitution occurs preferentially at the C3 position. For this compound, this general pattern is altered by the electronic effects of the N-CF2H group.
The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect reduces the electron density across the entire indole ring system, thereby deactivating it towards electrophilic attack compared to N-H or N-alkyl indoles. A similar deactivating effect is observed in indoles bearing other electron-withdrawing groups; for instance, a 5-nitroindole (B16589) shows no conversion in C3-alkylation reactions where other indoles are reactive. acs.org
The predicted reactivity at each position is summarized below:
| Position | Predicted Reactivity | Rationale |
| C3 | Most Favored | Highest electron density in the ground state; forms the most stable Wheland intermediate via delocalization to nitrogen without disrupting benzene aromaticity. ic.ac.uk |
| C2 | Possible, but less favored than C3 | Forms a less stable intermediate than C3 attack. ic.ac.uk May become competitive if C3 is sterically hindered. |
| C4 | Disfavored | Sterically hindered by the adjacent 5-phenyl group. Electronically deactivated by the N-CF2H group. |
| C6 | Disfavored | Sterically hindered by the adjacent 5-phenyl group. Less activated than C7. |
| C7 | Slightly Favored (among C4/C6/C7) | Less sterically hindered than C4 and C6. Still significantly less reactive than C3. |
This table is based on established principles of indole chemistry and the electronic effects of substituents. Specific experimental outcomes may vary.
In unsubstituted (N-H) indoles, the nitrogen atom can act as a nucleophile, participating in reactions like N-alkylation and N-acylation. nih.gov However, in this compound, the nitrogen atom is already tetravalent and part of a stable N-C bond, rendering it non-nucleophilic. The focus of its reactivity shifts from its nucleophilic character to the stability and potential transformations of the N-CF2H bond itself under specific conditions. While direct nucleophilic substitution at the nitrogen to displace the difluoromethyl group is not a typical reaction pathway, cleavage of this bond could potentially occur under harsh reductive or oxidative conditions.
Transformations Involving the Difluoromethyl Group
The difluoromethyl (CF2H) group is not merely a passive substituent; its unique electronic properties and the presence of a C-H bond allow for specific chemical transformations.
While the installation of a CF2H group onto a heterocycle is often achieved via a radical process using a CF2H radical precursor, the reactivity of a pre-existing N-CF2H bond under radical conditions is a different matter. researchgate.netrsc.org The C-F bonds are exceptionally strong, making the CF2H group robust and generally stable under radical conditions. Homolytic cleavage of a C-F or the N-C bond is energetically demanding.
The most likely radical pathway involving the N-CF2H group would be the abstraction of the hydrogen atom to form an N-difluoromethyl radical (N-CF2•). However, this process is less common compared to the generation of CF2H radicals from dedicated reagents like difluoromethyltriphenylphosphonium bromide or [bis(difluoroacetoxy)iodo]benzene. researchgate.netnih.gov The stability of the N-CF2H moiety makes it more likely to be a spectator group in many radical reactions rather than an active participant.
The CF2H group imparts significant chemical stability to the molecule. It is generally more resistant to defluorination under both acidic and basic conditions compared to corresponding monofluorinated groups. researchgate.net However, its stability is also influenced by the electronic nature of the indole ring to which it is attached. Studies on N-difluoromethylindoles have shown that derivatives with electron-donating substituents can be unstable and prone to decomposition, particularly with heating. researchgate.net Conversely, those with electron-withdrawing substituents exhibit greater stability. researchgate.net Given that the 5-phenyl group is weakly electron-withdrawing, this compound is expected to possess reasonable thermal and chemical stability.
A notable transformation of the difluoromethyl group involves its potential to act as a masked nucleophile. While the hydrogen atom is not acidic in a classical sense, the strong electron-withdrawing effect of the two fluorine atoms increases the acidity of the C-H bond. Under the influence of a Brønsted superbase in combination with a Lewis acid, it is possible to deprotonate the Ar-CF2H group to generate a highly reactive nucleophilic Ar-CF2⁻ synthon. acs.org This species can then react with a wide range of electrophiles, enabling the construction of new C-C bonds at the difluoromethyl carbon. acs.org This umpolung (reactivity reversal) represents one of the most significant synthetic transformations of the difluoromethyl group.
| Condition | Stability/Reactivity of the Difluoromethyl Group |
| Strong Acid | Generally stable; resistant to defluorination. researchgate.net |
| Strong Base | Generally stable; resistant to defluorination under standard conditions. researchgate.net |
| Superbase (e.g., KN(iPr)₂) + Lewis Acid | Deprotonation can occur to form a nucleophilic N-CF₂⁻ species. acs.org |
| Heating | Expected to be moderately stable. Stability is enhanced by electron-withdrawing groups on the indole ring. researchgate.net |
| Radical Initiators | Generally stable; the N-C and C-F bonds are robust. H-abstraction is possible but not facile. |
| Nucleophiles | The group itself is electrophilic at the carbon, but direct substitution of a fluoride (B91410) ion is extremely difficult. |
This table provides a general overview of the expected reactivity based on studies of analogous compounds.
Influence of the 5-Phenyl Substituent on Indole Ring Reactivity
The phenyl group at the C5 position exerts both electronic and steric effects on the indole core. Electronically, a phenyl substituent is ambiphilic: it is electron-withdrawing through an inductive effect but can be electron-donating via resonance, depending on the demands of the reaction. In the context of electrophilic substitution on the indole's benzene ring, it tends to be a weak activating group and directs incoming electrophiles to the ortho (C4, C6) and para (not applicable within the fused ring system) positions.
However, the directing effect of the indole nitrogen is far more powerful, overwhelmingly favoring substitution on the pyrrole (B145914) ring (C3). Therefore, the primary influence of the 5-phenyl group on EAS at the preferred C3 position is its distal electronic effect, which is relatively minor. Its most significant impact is on the reactivity of the benzo portion of the indole.
Steric Effects: The 5-phenyl group provides considerable steric bulk around the C4 and C6 positions. This steric hindrance makes electrophilic attack at these sites highly unlikely, even if they were electronically activated.
Mechanistic Investigations of Key Transformations
The chemical reactivity of this compound is fundamentally shaped by the interplay of the indole nucleus and the N-difluoromethyl group. Mechanistic studies of key transformations, primarily focusing on the formation of the N-CHF2 bond and subsequent reactions of the indole ring, reveal pathways involving key intermediates such as difluorocarbene and radical species. While detailed computational and kinetic studies specifically for this compound are not extensively documented, the mechanisms can be largely understood by examining related indole systems and general principles of fluoroorganic chemistry.
N-Difluoromethylation of the Indole Ring: A Difluorocarbene-Mediated Pathway
The primary transformation for the synthesis of this compound involves the N-difluoromethylation of 5-phenylindole. The most prevalent and well-documented mechanism for this transformation proceeds through the in-situ generation of difluorocarbene (:CF₂) researchgate.net.
Commonly used reagents for this purpose include chlorodifluoromethane (B1668795) (Freon-22) and ethyl bromodifluoroacetate, which, in the presence of a base, undergo α-elimination to furnish the highly reactive difluorocarbene intermediate. The general steps of this mechanism are outlined below:
Generation of Difluorocarbene: The precursor, such as chlorodifluoromethane, is deprotonated by a strong base (e.g., potassium hydroxide) to form a transient anion. This anion then rapidly eliminates a chloride ion to yield difluorocarbene.
Equation: CHCl₂F + KOH → [:CCl₂F]⁻ K⁺ + H₂O → :CF₂ + KCl
Nucleophilic Attack by the Indole Nitrogen: The nitrogen atom of the 5-phenylindole anion (formed under the basic reaction conditions) acts as a nucleophile and attacks the electrophilic difluorocarbene. This step results in the formation of a new nitrogen-carbon bond and a difluoromethyl anion intermediate.
Protonation: The difluoromethyl anion intermediate is subsequently protonated by a proton source in the reaction mixture, such as water or the solvent, to yield the final product, this compound.
This mechanism is supported by the common use of phase-transfer catalysts in these reactions, which facilitate the interaction between the aqueous base and the organic-soluble indole and difluorocarbene precursor researchgate.net. The stability of N-difluoromethyl indoles can be influenced by the nature of the substituents on the indole ring. Electron-withdrawing groups tend to increase the stability of the final product researchgate.net.
Transformations Involving Radical Intermediates
While the N-difluoromethylation typically proceeds via a carbene mechanism, other transformations involving the difluoromethyl group and the indole ring can occur through radical pathways. These are particularly relevant for C-H difluoromethylation or cyclization reactions.
Mechanistic experiments, such as radical trapping and the observation of single-electron transfer (SET) processes, have indicated the involvement of the difluoromethyl radical (•CF₂H) in certain reactions of indole derivatives rsc.orgnih.gov. For instance, photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives has been shown to proceed via an electron donor–acceptor (EDA) complex between the indole and a difluoromethyl source, leading to the formation of a difluoromethyl radical rsc.org.
A plausible general mechanism for a radical-mediated transformation at the indole ring of a compound like this compound could involve the following steps:
Initiation: Generation of a difluoromethyl radical from a suitable precursor, often initiated by light or a radical initiator.
Radical Addition: The difluoromethyl radical adds to a position on the indole ring, typically the electron-rich C2 or C3 position, to form a radical intermediate.
Propagation/Termination: The resulting radical intermediate can then undergo further reactions, such as cyclization or hydrogen abstraction, to form the final product.
The table below summarizes the key mechanistic pathways and the types of transformations observed for difluoromethylated indoles.
| Transformation Type | Key Intermediate | Reagents/Conditions | Mechanistic Evidence |
| N-Difluoromethylation | Difluorocarbene (:CF₂) | CHCl₂F, KOH, Phase-transfer catalyst | Product formation consistent with carbene insertion |
| C-H Difluoromethylation | Difluoromethyl radical (•CF₂H) | Difluoromethyl sulfone, Photosensitizer | Radical trapping experiments, SET observation rsc.org |
| Cyclization Reactions | Radical Intermediates | Visible light, EDA complex formation | Mechanistic experiments indicating radical involvement rsc.orgnih.gov |
Influence of the N-CHF₂ Group on Subsequent Transformations
The presence of the N-difluoromethyl group significantly influences the reactivity of the indole ring in subsequent transformations, such as electrophilic aromatic substitution. The -CHF₂ group is generally considered to be electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivating effect can alter the regioselectivity and rate of electrophilic attack on the indole nucleus.
For instance, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the N-CHF₂ group would be expected to decrease the nucleophilicity of the indole ring, making reactions like nitration or halogenation more challenging compared to N-alkylindoles. The substitution pattern would likely be directed to the benzene portion of the indole, with the phenyl substituent at the C5 position also influencing the regiochemical outcome.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Detailed Density Functional Theory (DFT) calculations specific to 1-(Difluoromethyl)-5-phenyl-1H-indole are not extensively available in publicly accessible research literature. However, the application of DFT to similar indole (B1671886) derivatives provides a framework for understanding its potential electronic characteristics.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in principle. For molecules like this compound, DFT calculations would typically be employed to determine optimized molecular geometry, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These calculations are crucial for predicting the molecule's reactivity, stability, and spectroscopic properties.
For substituted indoles, studies have shown that the nature and position of substituents significantly influence the electronic properties. For instance, the introduction of a phenyl group at the C5 position and a difluoromethyl group at the N1 position would modulate the electron density distribution across the indole ring system. The electron-withdrawing nature of the difluoromethyl group would be expected to lower the energy of the HOMO and LUMO, potentially impacting the molecule's stability and reactivity.
A hypothetical DFT analysis would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to perform geometry optimization and frequency calculations. The results would provide insights into bond lengths, bond angles, and dihedral angles, confirming the most stable conformation. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.
Interactive Data Table: Hypothetical Electronic Properties from DFT
Below is a hypothetical representation of data that could be generated from DFT calculations for this compound, based on general knowledge of similar compounds.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Total Energy | -1250 Hartree | The total electronic energy of the molecule. |
Note: These values are illustrative and not based on actual experimental or computational data for this compound.
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying transition states, intermediates, and the activation energies associated with different reaction pathways. For this compound, such calculations could be used to explore its synthesis or its reactivity in various chemical transformations.
While specific reaction pathway analyses for this compound are not documented in the available literature, general methodologies have been established. For example, in the context of synthesizing difluoromethylated indoles, quantum chemical calculations could help in understanding the mechanism of difluoromethylation, whether it proceeds via a radical, electrophilic, or nucleophilic pathway.
These calculations would typically involve locating the transition state structures connecting reactants to products. The energy of the transition state relative to the reactants gives the activation energy, which is a critical factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. For this compound, the key flexible bonds would be the C-N bond of the difluoromethyl group and the C-C bond connecting the phenyl ring to the indole core.
Molecular Dynamics (MD) simulations can provide a deeper understanding of the conformational landscape and dynamics of the molecule over time. An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for all atoms. This would generate a trajectory of atomic positions and velocities, from which various properties can be analyzed, such as conformational changes, flexibility of different parts of the molecule, and interactions with solvent molecules.
For this compound, MD simulations could reveal how the phenyl and difluoromethyl groups move relative to the indole ring, and whether certain preferred orientations exist. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as a protein binding site. The choice of force field is a critical parameter in ensuring the accuracy of MD simulations.
Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts)
First-principles calculations, often based on DFT, can be used to predict various spectroscopic parameters, including NMR chemical shifts. The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation and verification.
The calculation of NMR chemical shifts involves computing the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding to that of a standard compound (e.g., tetramethylsilane). The accuracy of predicted NMR shifts depends on several factors, including the level of theory (functional and basis set), the inclusion of solvent effects, and conformational averaging.
For this compound, theoretical prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra would be highly valuable. The calculated shifts could be compared with experimental data to confirm the chemical structure. Discrepancies between calculated and experimental shifts can often provide insights into subtle structural or electronic features.
Interactive Data Table: Hypothetical Predicted ¹³C NMR Chemical Shifts
This table presents hypothetical ¹³C NMR chemical shift values for key carbon atoms in this compound, illustrating what could be obtained from first-principles calculations.
| Carbon Atom | Hypothetical Predicted Chemical Shift (ppm) |
| C2 (Indole) | 125.4 |
| C3 (Indole) | 108.2 |
| C3a (Indole) | 130.1 |
| C4 (Indole) | 121.8 |
| C5 (Indole) | 135.6 |
| C6 (Indole) | 120.5 |
| C7 (Indole) | 112.9 |
| C7a (Indole) | 138.3 |
| C1' (Phenyl) | 140.2 |
| C2'/C6' (Phenyl) | 128.9 |
| C3'/C5' (Phenyl) | 127.5 |
| C4' (Phenyl) | 129.3 |
| CHF₂ | 115.7 (as a triplet due to C-F coupling) |
Note: These values are for illustrative purposes and are not based on actual calculated data for this compound.
Structure Activity Relationship Sar Studies: Chemical and Mechanistic Aspects
Influence of N1-Difluoromethylation on Indole (B1671886) Core Properties
The introduction of a difluoromethyl (-CHF₂) group at the nitrogen atom of the indole ring is a critical modification that imparts profound changes to the molecule's electronic landscape and geometry.
The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This property significantly reduces the electron density of the indole's pyrrole (B145914) ring. In a typical indole, the nitrogen's lone pair of electrons contributes to the aromatic π-system, rendering the ring, particularly the C3 position, highly nucleophilic and susceptible to electrophilic attack.
N1-difluoromethylation diminishes this electron-donating capability, thereby deactivating the indole ring towards electrophilic substitution. This modulation of reactivity is a key consideration in synthetic chemistry, as it can alter the regioselectivity and feasibility of further functionalization. Studies on various N-difluoromethylated indoles, containing both electron-donating and electron-withdrawing groups elsewhere on the ring, have confirmed the successful synthesis and characterization of these compounds, highlighting the general applicability of this modification. researchgate.net The electron-withdrawing nature of the -CHF₂ group can be compared to other substituents to contextualize its impact.
| N1-Substituent (R) | General Electronic Effect | Expected Impact on Indole Ring Nucleophilicity |
|---|---|---|
| -H | Neutral (Reference) | Standard |
| -CH₃ (Methyl) | Weakly Electron-Donating (Inductive) | Slight Increase |
| -CHF₂ (Difluoromethyl) | Strongly Electron-Withdrawing (Inductive) | Significant Decrease |
| -CF₃ (Trifluoromethyl) | Very Strongly Electron-Withdrawing (Inductive) | Very Significant Decrease |
| -SO₂Ph (Phenylsulfonyl) | Strongly Electron-Withdrawing (Resonance/Inductive) | Significant Decrease |
Beyond electronics, the N1-substituent influences the molecule's three-dimensional structure. While direct crystallographic data for 1-(Difluoromethyl)-5-phenyl-1H-indole is not widely published, studies on the closely related N-trifluoromethyl (-CF₃) indoles provide significant insights. X-ray crystallographic analysis of an N-CF₃ indole derivative revealed a pyramidalization of the indole nitrogen, causing the N-CF₃ bond to be oriented approximately 13° out-of-plane with the indole ring. nih.gov A similar deviation from planarity can be anticipated for the N-CHF₂ group.
Role of 5-Phenyl Substitution on Molecular Recognition and Intermolecular Interactions
The substituent at the C5 position resides on the benzene (B151609) portion of the indole, and its properties are crucial for directing intermolecular interactions and enabling molecular recognition.
The 5-phenyl group introduces significant steric bulk compared to an unsubstituted indole. This steric profile can be a critical determinant in binding events, either by providing favorable van der Waals contacts within a hydrophobic pocket or by sterically clashing with a target, thereby defining selectivity.
In the context of molecular recognition, the 5-phenyl group can act as a critical pharmacophore. In biological systems, an aryl substituent at the C5 position of an indole can orient itself to fit into specific hydrophobic sub-pockets of a receptor or enzyme. For instance, in a series of N-arylsulfonylindole derivatives targeting the 5-HT₆ receptor, substitutions at the C5 position were found to be detrimental to affinity because they imposed steric hindrance that prevented the indole core from optimally interacting with key aromatic residues like Phenylalanine. nih.gov This demonstrates the profound influence of the C5-substituent's nature and size on the binding mode. The phenyl group in this compound could be instrumental in forming T-shaped or parallel-displaced π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan, thereby anchoring the molecule to its target.
Modulating Reactivity and Selectivity through Systematic Substituent Variations
The rational design of analogues of this compound allows for the systematic modulation of its properties. SAR studies on related indole classes provide a framework for predicting how such changes would affect the target compound.
For example, modifying the electronic properties of the 5-phenyl ring would likely have a significant impact. The introduction of electron-withdrawing groups (e.g., -Cl, -CN, -NO₂) on the phenyl ring would decrease the electron density of the entire π-system, potentially influencing its redox properties or the strength of π-π interactions. Conversely, adding electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) would enhance its electron-rich character. Such variations have been shown to significantly affect the biological activity of quinoxaline–furan derivatives, where substituents on a phenyl ring that act as hydrogen-bond acceptors or donors promote higher activity. mdpi.com
A hypothetical SAR study could explore these variations to optimize a desired property, such as binding affinity for a specific protein target.
| Compound | Substituent (X) on 5-Phenyl Ring | Electronic Effect of X | Hypothesized Impact on π-Stacking Interaction | Hypothesized Impact on Binding Affinity (Kᵢ) |
|---|---|---|---|---|
| Analogue 1 | -H (Parent) | Neutral | Baseline | Baseline |
| Analogue 2 | 4'-Methoxy (-OCH₃) | Electron-Donating | Strengthened (enhanced π-electron density) | Potentially Improved |
| Analogue 3 | 4'-Cyano (-CN) | Electron-Withdrawing | Weakened (reduced π-electron density) | Potentially Reduced |
| Analogue 4 | 4'-Fluoro (-F) | Electron-Withdrawing | Altered electrostatics, potential for orthogonal interactions | Variable; could improve or decrease |
Similarly, altering the N1-substituent from -CHF₂ to other groups like -CH₃ or larger alkyl chains would directly probe the importance of its electron-withdrawing nature and steric bulk. In studies of naltrindole (B39905) derivatives, modifying the N-substituent from alkyl to acyl or sulfonamide groups dramatically changed the compound's functional activity from agonist to antagonist or inverse agonist, showcasing the critical role of the N1-substituent's electronic and steric properties. nih.govnih.gov
Rational Design Principles for Novel Functional Analogues
The rational design of novel functional analogues of the scaffold represented by this compound is a strategic process rooted in the principles of medicinal chemistry. This process aims to systematically modify the lead compound to enhance desired properties such as target affinity, selectivity, and pharmacokinetic profiles. The design principles revolve around understanding the distinct roles of the core indole structure, the N1-difluoromethyl group, and the C5-phenyl substituent, and how modifications to these moieties can predictably alter the compound's biological activity.
Bioisosteric Replacement and the Role of the Difluoromethyl Group
A key strategy in analogue design is the incorporation of the difluoromethyl (-CHF₂) group. This group serves as a bioisostere for other functional groups, such as a methyl, hydroxyl, or thiol group. Its unique electronic properties significantly influence a molecule's characteristics. The high electronegativity of the fluorine atoms can alter the acidity of nearby protons and modulate the compound's metabolic stability by blocking sites susceptible to oxidative metabolism.
Furthermore, the difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing interactions with biological targets. Research on related indole derivatives has demonstrated the practical benefits of this substitution. For instance, in a series of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives designed as 5-HT₆R antagonists, the replacement of a methyl group with a difluoromethyl group led to a significant improvement in pharmacokinetic properties. nih.gov This principle is directly applicable to the design of analogues based on the this compound scaffold.
The table below illustrates the impact of substituting a methyl group with a difluoromethyl group on the pharmacokinetic profile of a representative indole derivative, highlighting the strategic advantage of this modification in rational drug design. nih.gov
| Compound | R Group | AUC (ng·h/mL) | Bioavailability (%) |
| 6a | -CH₃ | 9.37 | 5.95 |
| 6p | -CHF₂ | 267 | 34.39 |
This table demonstrates the substantial increase in plasma concentration (AUC) and oral bioavailability when a methyl group is replaced by a difluoromethyl group in a relevant indole series. nih.gov
Modification of the Indole Scaffold and Phenyl Substituent
The indole nucleus is a "privileged" scaffold in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets. researchgate.netnih.gov Structure-activity relationship (SAR) studies on various indole-based compounds consistently show that the nature and position of substituents on the indole ring are critical determinants of activity and selectivity. nih.govtmc.edu
For the this compound scaffold, rational design principles would focus on several key areas:
Phenyl Ring Substitution: The C5-phenyl group plays a crucial role in molecular recognition, likely through hydrophobic and π-π stacking interactions with the target protein. A primary design strategy involves introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions of this phenyl ring. This systematic modification allows for probing the steric and electronic requirements of the binding pocket, potentially leading to enhanced potency and selectivity.
Indole Core Modifications: While maintaining the core indole structure, modifications at other positions could be explored. For example, small alkyl or halogen substituents at the C2, C3, C4, C6, or C7 positions could be used to fine-tune the electronic properties and lipophilicity of the molecule, or to block potential sites of metabolism.
The design of novel 5-HT₆R antagonists provides a relevant example of these principles in action. In one study, a series of 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives were synthesized. nih.gov The optimization process involved modifying the substituent on the indole ring, leading to the discovery that a compound with a difluoromethyl group at the C3 position exhibited a tenfold increase in affinity for the receptor compared to the parent compound. nih.gov This highlights how strategic placement of key functional groups on the indole scaffold is a powerful tool in analogue design.
The following table summarizes key SAR insights and the corresponding rational design strategies for developing novel analogues from the this compound scaffold.
| Molecular Moiety | SAR Insight | Rational Design Strategy |
| N1-Difluoromethyl Group | Improves metabolic stability and pharmacokinetic properties; acts as a lipophilic H-bond donor. nih.gov | Retain the -CHF₂ group for favorable ADME properties. Compare with other small fluoroalkyl groups (e.g., -CH₂F, -CF₃) to fine-tune potency. |
| C5-Phenyl Group | Crucial for target engagement via hydrophobic and aromatic interactions. tmc.edu | Introduce substituents (e.g., -Cl, -F, -CH₃, -OCH₃) at various positions on the phenyl ring to probe binding pocket electronics and sterics. |
| Indole Scaffold | A privileged structure; substituent positions dictate biological activity. nih.gov | Explore positional isomers (e.g., 4-phenyl, 6-phenyl) to optimize the geometry of target interaction. Introduce small substituents at other positions (C2, C3, etc.) to modulate physicochemical properties. |
By integrating these principles, medicinal chemists can systematically generate novel functional analogues of this compound with a higher probability of possessing improved therapeutic potential. This rational, hypothesis-driven approach is fundamental to modern drug discovery, allowing for a more efficient exploration of chemical space to identify candidates with superior efficacy and drug-like properties.
Advanced Applications in Materials Science and Industrial Chemistry
Utilization in Functional Materials
The extended π-conjugated system of the indole (B1671886) ring, further modulated by substituents, is central to its use in functional materials. The introduction of a phenyl group at the C5 position extends this conjugation, while the N-difluoromethyl group significantly alters the electronic properties, making 1-(Difluoromethyl)-5-phenyl-1H-indole a promising candidate for various material applications.
Indole derivatives are increasingly investigated for their potential in organic electronics due to their unique electronic and charge-transport properties. evitachem.com The fusion of a benzene (B151609) and a pyrrole (B145914) ring gives indole an electron-rich character, facilitating its use as a building block for organic semiconductors. evitachem.com Compounds based on indole scaffolds have been explored as organic photocatalysts, demonstrating their ability to participate in light-mediated chemical transformations. mdpi.com
The specific structure of this compound suggests its potential utility in this field. The 5-phenyl substituent extends the π-conjugation of the indole core, which can enhance charge carrier mobility, a crucial factor for semiconductor performance. Furthermore, the strongly electron-withdrawing difluoromethyl (-CHF2) group at the nitrogen atom can significantly lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning of electronic energy levels is a key strategy in designing materials for specific electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The -CHF2 group, being a bioisostere of hydroxyl and thiol groups, also introduces lipophilic hydrogen bond donor properties, which could influence molecular packing in the solid state and, consequently, the material's electronic performance. researchgate.netresearchgate.net
Table 1: Potential Impact of Structural Features of this compound on Electronic Properties
| Structural Feature | Potential Effect on Electronic Properties |
| Indole Core | Provides the fundamental electron-rich, π-conjugated system for charge transport. |
| 5-Phenyl Group | Extends π-conjugation, potentially improving charge mobility and shifting absorption/emission spectra. |
| N-Difluoromethyl Group | Acts as a strong electron-withdrawing group, lowering HOMO/LUMO energy levels and enhancing stability. |
The indole ring system is the chromophore responsible for the color of the well-known dye, indigo (B80030). The color and properties of indole-based dyes can be finely tuned through chemical modification. The synthesis of various indigo derivatives, including halogenated versions like the historic Tyrian purple, highlights the versatility of the indole scaffold in creating a wide spectrum of colors. mdpi.com Enzymatic and whole-cell biocatalytic methods are being developed for the synthesis of such dyes, offering a greener alternative to traditional chemical routes. mdpi.com
Indoline, a related saturated analog, has also been used as a coupling component to synthesize a series of azo disperse dyes, yielding colors from yellow to red on fabrics like polyethylene (B3416737) terephthalate (B1205515) (PET) and nylon. rsc.org The performance and color of these dyes are directly related to their molecular structure. Given that the extended conjugation provided by the 5-phenyl group in this compound would likely shift its absorption spectrum towards longer wavelengths (a bathochromic shift), this compound could serve as a precursor for novel dyes and pigments with distinct colors. The difluoromethyl group could also enhance the stability and solubility of the resulting dyes in specific media. The indole scaffold plays a significant role in the polymer and dye industries. dergipark.org.tr
Role as Key Building Blocks in Complex Chemical Architectures
In modern organic synthesis, the use of pre-functionalized molecular fragments, or "building blocks," is a key strategy for the efficient construction of complex molecules. Fluorinated building blocks are particularly valuable in drug discovery and materials science. nih.gov The compound this compound can be viewed as a multifunctional building block, offering several points for further chemical elaboration.
The difluoromethyl group is an important pharmacophore that can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. researchgate.netresearchgate.net Synthetic methods to create α-(difluoromethyl)-substituted building blocks are of significant interest. researchgate.netnuph.edu.ua The indole core itself is a versatile scaffold that can undergo various reactions, including electrophilic substitution, particularly at the C3 position. The C5-phenyl ring provides another site for functionalization, and the N-CHF2 group offers unique reactivity. The development of synthetic approaches to such building blocks allows for their incorporation into larger, more complex structures with tailored properties. nuph.edu.ua
Applications in Catalysis or as Ligands in Metal-Catalyzed Reactions
The indole nucleus possesses features that make its derivatives suitable for applications in catalysis, either as part of a ligand framework or as an organocatalyst itself.
Indole derivatives can act as ligands, coordinating to transition metals through the N1 nitrogen atom or the π-system of the rings. nih.gov The coordinating ability of the indole nitrogen allows for the formation of various metal complexes. nih.gov These complexes have been investigated for a range of applications. In this compound, the electron-withdrawing nature of the -CHF2 group would reduce the basicity of the indole nitrogen, which would, in turn, affect its coordination properties with metal centers. This modulation could be exploited to fine-tune the electronic environment of a catalytic metal center, influencing its reactivity and selectivity. Transition metal-catalyzed C-H functionalization is a powerful tool for modifying the indole scaffold at various positions, further expanding the diversity of potential ligands. rsc.orgresearchgate.net
Furthermore, the field of organic photocatalysis has seen the emergence of indole-containing molecules. For example, a furan-indole-chromenone derivative has been shown to be an effective photocatalyst for certain organic transformations under visible light irradiation, leveraging the photochemical properties of its extended π-system. mdpi.com
Green and Sustainable Chemistry Considerations for Indole Derivatives
The principles of green chemistry are increasingly influencing the synthesis of important chemical compounds, including indole derivatives. Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh acidic conditions and high temperatures. tandfonline.com In contrast, modern research focuses on developing more environmentally benign methodologies. eurekaselect.combenthamdirect.com
Numerous green approaches for the synthesis of indoles have been reported, which aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. tandfonline.com These methods include:
Microwave-assisted synthesis : This technique can significantly shorten reaction times and improve yields. tandfonline.comresearchgate.net
Use of green solvents : Water is an ideal green solvent, and several methods for synthesizing indole derivatives in aqueous media have been developed. openmedicinalchemistryjournal.com
Multicomponent reactions (MCRs) : MCRs combine multiple starting materials in a single step to form a complex product, which improves atom economy and reduces the number of purification steps. rsc.orgacs.org
Catalyst-free and metal-free reactions : Avoiding the use of (often toxic and expensive) metal catalysts is a key goal of green chemistry. dergipark.org.trresearchgate.net Reactions using environmentally friendly catalysts or proceeding without a catalyst are highly desirable. dergipark.org.trrsc.org
These sustainable practices are directly applicable to the synthesis of this compound and related compounds, ensuring that their production can be achieved with minimal environmental impact. eurekaselect.comresearchgate.netingentaconnect.com
Table 2: Comparison of Green Synthesis Methods for Indole Derivatives
| Method | Key Features | Advantages |
| Microwave Irradiation | Use of microwave energy to heat reactions. tandfonline.com | Rapid reaction times, higher yields, improved purity. researchgate.net |
| Aqueous Media | Water used as the reaction solvent. openmedicinalchemistryjournal.com | Environmentally benign, low cost, non-toxic, non-flammable. openmedicinalchemistryjournal.com |
| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction. rsc.org | High atom economy, operational simplicity, reduced waste. acs.org |
| Metal-Free Catalysis | Avoids transition metal catalysts. researchgate.net | Circumvents metal toxicity issues, often uses milder conditions. dergipark.org.tr |
Q & A
Q. Which in vitro assays are prioritized for evaluating the anticancer potential of this compound?
- Methodology : Screen against NCI-60 cancer cell lines using MTT assays. Follow-up with apoptosis (Annexin V/PI) and cell cycle (propidium iodide) flow cytometry. Compare IC values with fluorinated indole benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
